Conjugué de Wortmannine-Rapamycine

Vue d'ensemble

Description

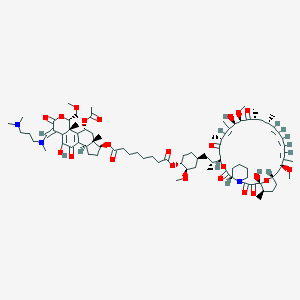

Wortmannin-Rapamycin Conjugate is a compound that consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 TORC1 . Hydrolysis of the prodrug linker in vivo releases the inhibitors .

Synthesis Analysis

The synthesis of Wortmannin-Rapamycin Conjugate involves a simple and straightforward process. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides, without protecting the functionality of the side chain amino acids, in high yield and purity . From this methodology, free peptides containing up to 15 amino acids have been successfully conjugated .Molecular Structure Analysis

The molecular structure of Wortmannin-Rapamycin Conjugate is complex, with a molecular formula of C88H131N3O23 . It is a furan ring-opened derivative of wortmannin-rapamycin conjugate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Wortmannin-Rapamycin Conjugate are complex and involve several steps. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides .Applications De Recherche Scientifique

Recherche sur le cancer

Le conjugué de Wortmannine-Rapamycine est utilisé dans la recherche sur le cancer . La Wortmannine et la Rapamycine sont toutes deux connues pour leurs propriétés anticancéreuses. La Wortmannine est un puissant inhibiteur des enzymes PI3K, tandis que la Rapamycine bloque le complexe mTOR 1 (TORC1) . Ces enzymes jouent un rôle crucial dans la promotion du cancer, et leur inhibition peut aider dans le traitement du cancer .

Études sur la mort cellulaire

Ce conjugué est également utilisé pour étudier la mort cellulaire, en particulier l'apoptose . La voie de signalisation PI3K/Akt/mTOR, que ce conjugué inhibe, est impliquée dans la régulation de la survie et de la mort cellulaires .

Recherche sur la signalisation cellulaire

Le this compound est utilisé dans la recherche sur la signalisation cellulaire . Il est particulièrement utile pour étudier la voie de signalisation PI3K/Akt/mTOR, qui joue un rôle crucial dans divers processus cellulaires .

Système endomembranaire et trafic vésiculaire

Le conjugué est utilisé pour étudier le système endomembranaire et le trafic vésiculaire . Il est particulièrement utile pour étudier l'autophagie, un processus qui implique la dégradation et le recyclage des composants cellulaires .

Endocrinologie et métabolisme

Dans le domaine de l'endocrinologie et du métabolisme, le this compound est utilisé pour étudier les maladies métaboliques comme le diabète et l'obésité . <a data-citationid="

Mécanisme D'action

Target of Action

The primary targets of the Wortmannin-Rapamycin Conjugate are Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These enzymes play a synergistic role in promoting cancer . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 (TORC1) .

Mode of Action

Wortmannin-Rapamycin Conjugate consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . The conjugate acts as a nonspecific, covalent inhibitor of PI3K enzymes . It binds to the ATP site of important regulatory kinases such as PI-3 kinase . The hydrolysis of the prodrug linker in vivo releases the inhibitors .

Biochemical Pathways

The Wortmannin-Rapamycin Conjugate affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell survival, proliferation, and differentiation . The inhibition of PI3K and mTOR by the conjugate disrupts this pathway, leading to potential anti-cancer effects .

Pharmacokinetics

It’s known that the conjugate has a fine water solubility . The conjugate’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The Wortmannin-Rapamycin Conjugate has shown potent anti-tumor activities . It inhibits the growth of HT-29 colon tumors and A498 renal tumors in mice better than rapamycin alone . Also, the conjugate, when given in combination with the VEGF-blocker bevacizumab, produces substantial regression of larger A498 tumors .

Action Environment

The action of Wortmannin-Rapamycin Conjugate can be influenced by environmental factors. For instance, the conjugate’s instability in both acidic and basic conditions makes it intolerable to many chemical reactions

Safety and Hazards

Wortmannin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . Chronic exposure to Rapamycin may cause susceptibility to infection, embryo toxicity, and/or metabolic disorders, reversible testicular damage, and various abnormalities in blood composition .

Orientations Futures

The future directions of Wortmannin-Rapamycin Conjugate research are promising. The broad range of biological activities of rapamycin has inspired interest in its target and mode of action . Efforts are being directed at enhancing the production of rapamycin and generating diverse analogs . The conjugate’s potent antitumor activities and fine water solubility suggest it could be used for cancer research .

Propriétés

IUPAC Name |

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMCLKAVNVFURS-GNVICUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H131N3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

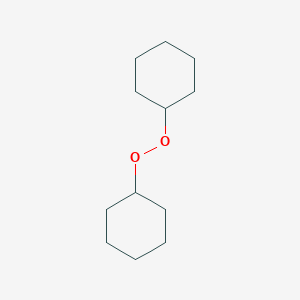

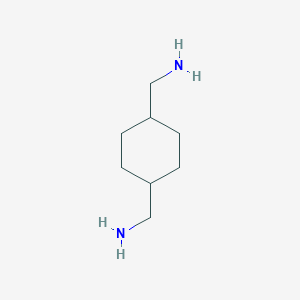

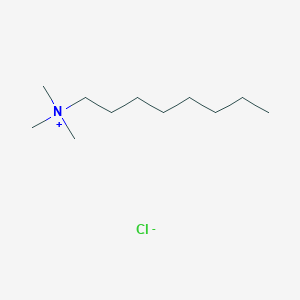

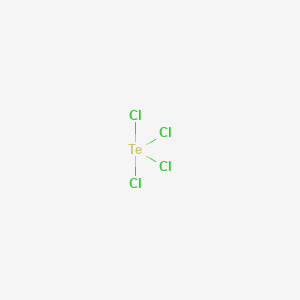

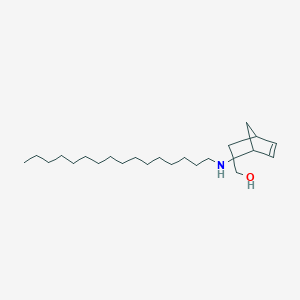

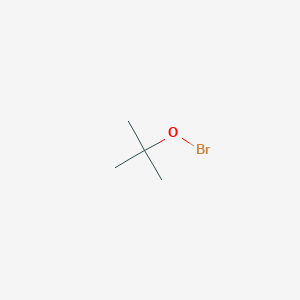

Feasible Synthetic Routes

Q & A

Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?

A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of the Wortmannin-Rapamycin Conjugate and how modifications impact its activity?

A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.

- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)